![molecular formula C17H23N5O4 B2941482 Methyl 2-(4,7,8-trimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)propanoate CAS No. 878412-23-8](/img/structure/B2941482.png)
Methyl 2-(4,7,8-trimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(4,7,8-trimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)propanoate is a useful research compound. Its molecular formula is C17H23N5O4 and its molecular weight is 361.402. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(4,7,8-trimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(4,7,8-trimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Approaches and Functional Materials
Reactive Imidazole Intermediates : A study highlights the synthesis and application of reactive imidazole intermediates for creating functional cyclic carbonates. These intermediates, including derivatives similar in structure to the compound , have shown potential in biomedical applications due to their low cytotoxicity and versatility in polymer synthesis (Olsson et al., 2014).
Biomedical Applications
Imidazopurinones and DNA Damage : Research into glyoxal and methylglyoxal reactive dicarbonyl metabolites, which share structural motifs with the compound of interest, has revealed that their interaction with DNA forms imidazopurinones. These adducts are significant in understanding DNA damage, instability, and the mechanism of tumor multidrug resistance, highlighting the compound's potential relevance in cancer research (Thornalley et al., 2010).
Catalysis and Chemical Synthesis
Imidazole-functionalized Catalysts : Studies have shown the effectiveness of imidazole-functionalized materials, such as magnetic nanoparticles, in catalyzing various chemical reactions, including the Friedländer synthesis of polysubstituted quinolines. This demonstrates the role of imidazole derivatives in developing green, recyclable catalysts for organic synthesis (Rezayati et al., 2016).
Advanced Glycation End-Products
Methylglyoxal and Advanced Glycation End-Products (AGEs) : The study on methylglyoxal (MG), a reactive alpha-oxoaldehyde, provides insights into its role in forming AGEs in the body and food. MG and its derivatives, similar in reactivity to the compound , are linked to complications in diabetes and neurodegenerative diseases. Understanding the formation and impact of MG-derived AGEs is crucial for biomedical research on chronic conditions (Nemet et al., 2006).
Propriétés
IUPAC Name |
methyl 2-(4,7,8-trimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O4/c1-7-8-20-9(2)10(3)21-12-13(18-16(20)21)19(5)17(25)22(14(12)23)11(4)15(24)26-6/h11H,7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHAZSVBIFDWMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)C(C)C(=O)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 6484612 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-phenoxyfuran-2-carboxamide](/img/structure/B2941400.png)
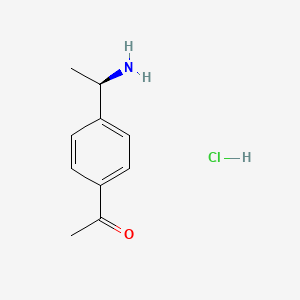
![N-butyl-N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2941402.png)
![5-[1-(3-Chlorobenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2941403.png)
![2-(benzo[d]isoxazol-3-yl)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)acetamide](/img/structure/B2941404.png)
![2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2941405.png)
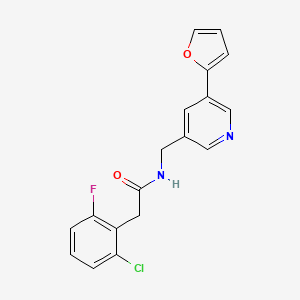
![3-[(3-chlorophenyl)methyl]-8-(4-fluorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2941414.png)
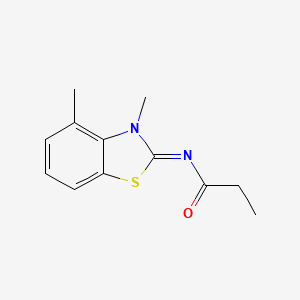
![2-(4-Fluorophenyl)-4-methyl-N-[1-(2-methylphenyl)ethyl]-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2941417.png)
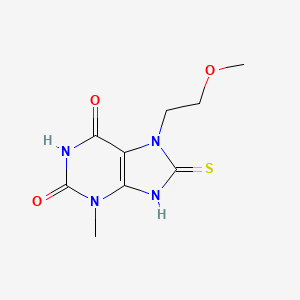
![3,4-difluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2941419.png)
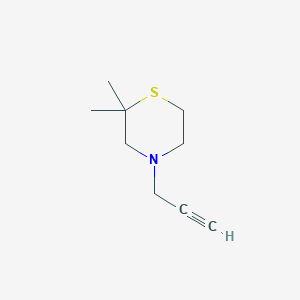
![N-(3,5-dimethoxyphenyl)-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2941422.png)